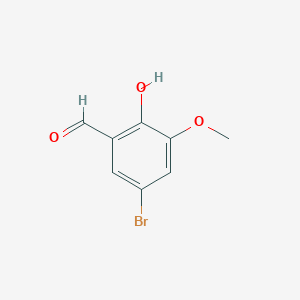
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-B2H3MB) is an aromatic aldehyde, which is used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also a key intermediate in the production of a variety of organic compounds. 5-B2H3MB is a versatile compound, with a wide range of applications in both scientific research and the industrial sector.
Scientific Research Applications
Antioxidant Activity : A study by Rijal, Haryadi, and Anwar (2022) on the synthesis of chalcone derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, explored their antioxidant activity. They found that these compounds displayed significant antioxidant properties when tested using the DPPH method, indicating potential applications in areas requiring antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Crystal Structures and Anticancer Activity : Chumakov et al. (2014) synthesized and analyzed the crystal structures of 5-Bromo-2-hydroxybenzaldehyde and related compounds. They found that these compounds selectively inhibit the growth of human myeloid leukemia HL60 cells, suggesting their potential in anticancer applications (Chumakov et al., 2014).
Metal Ion Binding Properties : Güler et al. (2012) examined benzyloxybenzaldehyde derivatives, synthesized from reactions involving 2-hydroxy-3-methoxybenzaldehyde, for their metal ion binding properties. This research contributes to understanding the chemistry of metal complexes, which has implications in catalysis and material science (Güler et al., 2012).
Total Synthesis of Ailanthoidol : Lin, Chen, and Lee (2003) reported the total synthesis of ailanthoidol, a compound isolated from Chinese herbal medicine, using 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting material. This synthesis route is relevant in pharmaceutical research, especially in the synthesis of natural products and their analogues (Lin, Chen, & Lee, 2003).
Spectrophotometric Determination of Copper : Devireddy, Saritha, and Reddy (2014) developed a method for the spectrophotometric determination of copper using this compound-P-hydroxybenzoic hydrazone. This highlights its use in analytical chemistry for the detection and quantification of metal ions in various samples (Devireddy, Saritha, & Reddy, 2014).
Spectroscopic Analysis : Balachandran, Santhi, and Karpagam (2013) conducted spectroscopic (FT-IR and FT-Raman) studies on 5-bromo-2-methoxybenzaldehyde, analyzing its molecular properties and behavior in different solvents. This research is important for understanding the physical and chemical properties of such compounds, which is crucial in materials science and molecular engineering (Balachandran, Santhi, & Karpagam, 2013).
Safety and Hazards
This compound is classified as an eye irritant (Category 2A), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBTPDEVLIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294271 | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-74-2 | |
| Record name | 5034-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde?
A: this compound is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol. While the provided research doesn't explicitly state these values, they can be deduced from its structure. Spectroscopic data, including 1H-NMR, 13C-NMR, and IR spectra, have been used to confirm the structure of compounds derived from this compound. []
Q2: How does this compound interact with metal ions?
A: this compound acts as a precursor for synthesizing Schiff base ligands. These ligands readily form complexes with various metal ions, including Al(III), Fe(III), Ni(II), Cu(II), Th(IV), and Re(I), by coordinating through oxygen and nitrogen atoms. [, , , , , , ]
Q3: What analytical techniques are commonly employed to study this compound and its derivatives?
A: Researchers utilize various analytical methods to characterize this compound and its complexes. These methods include UV-Vis spectrophotometry for determining complex formation and concentration [, , , , , ], single-crystal X-ray crystallography to elucidate the three-dimensional structure of metal complexes [], and computational approaches like DFT calculations to study electronic properties and interactions. []
Q4: What are the applications of this compound derived compounds?
A: This compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material for the total synthesis of ailanthoidol, a natural product with potential medicinal properties. [] Additionally, its metal complexes demonstrate promising biological activities. For example, a copper(II) Schiff base complex derived from this compound has shown potential anticancer activity against various cancer cell lines. [] Furthermore, rhenium(I) complexes with semicarbazone ligands derived from this compound exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Q5: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A: While specific SAR studies aren't detailed in the provided research, the varying activities of different metal complexes suggest that the metal ion and ligand structure significantly influence the biological activity. For example, brominated ligands, specifically 5-bromo-2-hydroxybenzaldehyde semicarbazone and this compound semicarbazone, led to rhenium(I) complexes with higher anti-trypanosomal activity compared to complexes with non-brominated ligands. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

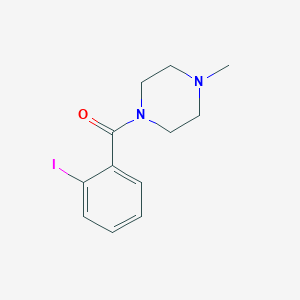
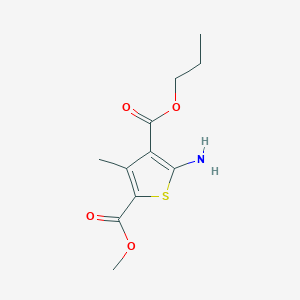
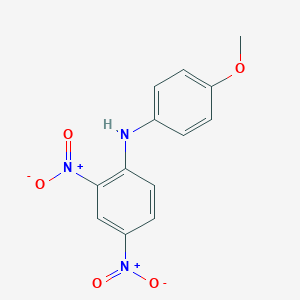
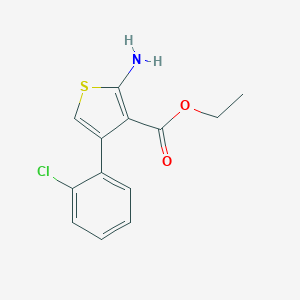
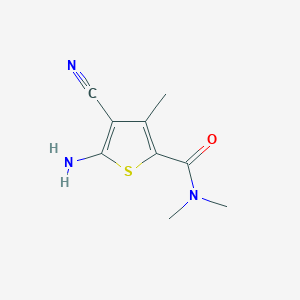



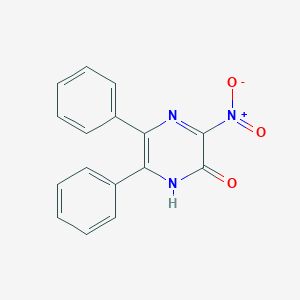
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
